Product packaging for Cytidine diphosphate ribitol(Cat. No.:CAS No. 3506-17-0)

Cytidine diphosphate ribitol

Cat. No.: B1199661
CAS No.: 3506-17-0
M. Wt: 537.31 g/mol
InChI Key: DPJKHFICSGCNIR-HRENORGGSA-N
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Description

Historical Perspectives on CDP-Ribitol Discovery and Initial Characterization

The discovery of CDP-ribitol is intrinsically linked to the pioneering work of British chemist James Baddiley and his research group. In the 1950s, while investigating coenzyme A biosynthesis in Lactobacillus arabinosus, they identified significant quantities of soluble nucleotides, which were later characterized as cytidine (B196190) diphosphate-glycerol and cytidine diphosphate-ribitol. nih.gov This finding was crucial as it suggested, by analogy with the known roles of UDP-glucose and UDP-galactose in polysaccharide synthesis, that these novel CDP-linked compounds could be precursors for the synthesis of new types of polymers. nih.gov

Subsequent research by Baddiley's team confirmed this hypothesis, demonstrating that CDP-ribitol, along with CDP-glycerol, serves as the activated precursor for the biosynthesis of a class of anionic polymers found in the cell walls of Gram-positive bacteria. nih.gov These polymers, rich in phosphate (B84403) and containing either ribitol (B610474) or glycerol (B35011) phosphate repeating units, were named "teichoic acids," derived from the Greek word "teichos," meaning wall. nih.govwikipedia.orgrsc.org The initial structural work on CDP-ribitol was challenging due to the small amounts of material that could be isolated from natural sources. rsc.org To overcome this, a chemical synthesis of CDP-ribitol was developed, which not only confirmed the proposed structure but also provided material for further biosynthetic studies. rsc.org Early enzymatic studies showed that CDP-ribitol could be synthesized from cytidine triphosphate (CTP) and ribitol 5-phosphate by an enzyme isolated from bacteria, establishing the fundamental biosynthetic route. rsc.org

Phylogenetic Distribution and Evolutionary Conservation of CDP-Ribitol Biosynthetic Pathways

The biosynthesis of CDP-ribitol is a conserved process in many bacteria, primarily involving a two-step enzymatic pathway. The key enzymes are Ribitol-5-phosphate dehydrogenase (encoded by tarJ) and CDP-ribitol pyrophosphorylase (encoded by tarI). nih.govresearchgate.net TarJ, an NADPH-dependent reductase, converts D-ribulose 5-phosphate to ribitol 5-phosphate. nih.govnih.gov Subsequently, TarI, a cytidylyltransferase, catalyzes the reaction of ribitol 5-phosphate with CTP to form CDP-ribitol and pyrophosphate. nih.govnih.gov

These genes, tarI and tarJ, are often found adjacent to each other in the genomes of Gram-positive bacteria that produce ribitol-containing teichoic acids, such as Staphylococcus aureus, Bacillus subtilis W23, and Streptococcus pneumoniae. nih.govsci-hub.se In S. aureus, these genes are part of a larger gene cluster dedicated to teichoic acid synthesis. nih.gov Interestingly, S. aureus possesses a duplicated set of these genes, tarI'J' and tarIJ, although studies have shown that only the tarIJ pair is essential under normal laboratory conditions due to poor translation of the TarJ' enzyme. nih.govresearchgate.net In S. pneumoniae, tarI and tarJ are located within the lic region, a locus containing other genes essential for teichoic acid synthesis. nih.govnih.gov

The evolutionary history of these biosynthetic pathways reveals a mosaic pattern, with evidence of horizontal gene transfer shaping the distribution of different types of teichoic acid synthesis genes among bacterial species. asm.orgresearchgate.net For instance, some strains of Staphylococcus epidermidis, which typically produce glycerol-phosphate teichoic acids, have acquired the tarIJL gene cluster, likely from S. aureus, enabling them to produce ribitol-phosphate teichoic acid. researchgate.net In the Gram-negative bacterium Haemophilus influenzae, the synthesis of CDP-ribitol, required for its polysaccharide capsule, is catalyzed by a single bifunctional enzyme, Bcs1, which possesses both reductase and cytidylyltransferase domains. nih.govacs.org The cytidylyltransferase domain of Bcs1 is an orthologue of TarI, while the reductase domain is an analogue of TarJ, suggesting a convergent evolution of this biosynthetic capability. nih.govoup.com

Organism Genes for CDP-Ribitol Synthesis Arrangement/Notes
Staphylococcus aureustarI, tarJ (and a duplicated set tarI', tarJ')Genes are typically clustered. tarIJ is essential, while tarI'J' is not under standard conditions. nih.govnih.gov
Bacillus subtilis W23tarI, tarJPart of a gene cluster for ribitol-containing teichoic acid synthesis. nih.govf1000research.com
Streptococcus pneumoniaetarI (spr1149), tarJ (spr1148)Located in the lic gene region for teichoic acid synthesis. nih.govnih.gov
Haemophilus influenzaebcs1A single bifunctional enzyme with both reductase and cytidylyltransferase domains. nih.govacs.org
Tetragenococcus halophilustarI, tarJPart of the tarIJL gene cluster for ribitol-containing wall teichoic acid synthesis. asm.org

Comparative Overview of Diverse Biological Roles Attributed to CDP-Ribitol

The primary and most well-studied role of CDP-ribitol is as an essential precursor for the synthesis of wall teichoic acids (WTA) and, in some cases, lipoteichoic acids (LTA) in Gram-positive bacteria. wikipedia.orgasm.org WTAs are anionic polymers covalently linked to the peptidoglycan layer, extending to the cell surface. wikipedia.orgsci-hub.se They are crucial for numerous aspects of bacterial physiology, including:

Cell Shape and Division: WTAs are vital for maintaining proper cell shape, particularly in rod-shaped bacteria, and for regulating cell division. sci-hub.senih.gov

Cation Homeostasis: The negatively charged phosphate backbone of teichoic acids attracts and binds divalent cations like Mg²⁺ and Ca²⁺, contributing to the stability of the cell envelope. wikipedia.org

Pathogenesis and Antibiotic Resistance: In pathogenic bacteria like S. aureus, WTAs play a key role in virulence, host cell adhesion, and resistance to certain antibiotics, such as β-lactams in MRSA. sci-hub.senih.gov

Bacteriophage Receptors: In some bacteria, WTAs serve as receptors for bacteriophage attachment. For example, the ribitol-containing WTA of Tetragenococcus halophilus is the binding receptor for bacteriophage phiWJ7. asm.org

The polymerization of the ribitol-phosphate backbone of WTA is catalyzed by poly(ribitol phosphate) polymerases, such as TarK and TarL in S. aureus, which use CDP-ribitol as the substrate. rsc.orgnih.govwikipedia.org

Beyond Gram-positive bacteria, CDP-ribitol is a precursor for the type a and type b capsular polysaccharides of the Gram-negative pathogen Haemophilus influenzae, which are important virulence factors. nih.govnih.gov

A significant recent discovery has expanded the known roles of CDP-ribitol to mammals. It is now understood that CDP-ribitol is synthesized in humans by the enzyme isoprenoid synthase domain-containing protein (ISPD), also known as cytidine diphosphate-L-ribitol pyrophosphorylase A (CRPPA). glycoforum.gr.jpelifesciences.orgresearchgate.net In mammals, CDP-ribitol serves as the donor for the post-translational modification of α-dystroglycan, a key protein in the dystrophin-glycoprotein complex that links the cytoskeleton to the extracellular matrix in muscle and other tissues. glycoforum.gr.jpoup.com The enzymes FKTN (fukutin) and FKRP (fukutin-related protein) sequentially transfer ribitol phosphate from CDP-ribitol onto an O-mannose glycan on α-dystroglycan. glycoforum.gr.jpoup.com This modification is essential for the proper function of α-dystroglycan. Mutations in the genes encoding ISPD, FKTN, or FKRP lead to defective glycosylation, causing a group of congenital muscular dystrophies known as dystroglycanopathies. glycoforum.gr.jpoup.com

Biological System Polymer/Molecule Synthesized from CDP-Ribitol Function
Gram-positive bacteria (e.g., S. aureus, B. subtilis)Wall Teichoic Acid (WTA), Lipoteichoic Acid (LTA)Cell wall structure, cell division, cation homeostasis, pathogenesis, phage reception. wikipedia.orgsci-hub.seasm.orgnih.gov
Gram-negative bacteria (e.g., H. influenzae)Capsular Polysaccharide (types a and b)Virulence factor. nih.govnih.gov
Mammals (including humans)Ribitol-phosphate modification of α-dystroglycanLinking cytoskeleton to extracellular matrix, muscle integrity. glycoforum.gr.jpoup.com

Current State of Academic Research on CDP-Ribitol Metabolism and Function

Current research on CDP-ribitol is progressing on several fronts, driven by its importance in both bacterial pathogenesis and human disease.

A major area of investigation is the targeting of the CDP-ribitol biosynthetic pathway for the development of new antibiotics. Since WTA is crucial for the viability and virulence of many pathogenic Gram-positive bacteria, the enzymes involved in its synthesis, including TarI and TarJ, are considered attractive targets for novel antimicrobial drugs. nih.govbrownlab.ca The elucidation of the crystal structures of S. aureus TarI and TarJ, both alone and in complex with their substrates, provides a detailed molecular blueprint that can aid in the rational design of specific inhibitors. brownlab.ca

In the field of human genetics and medicine, research is intensely focused on understanding and treating dystroglycanopathies linked to faulty CDP-ribitol metabolism. The discovery that defects in the ISPD gene lead to reduced levels of CDP-ribitol and cause muscular dystrophy has opened new therapeutic avenues. nih.govresearchgate.net Studies have shown that supplementation with ribitol or its precursor ribose can increase cellular CDP-ribitol levels and partially restore the functional glycosylation of α-dystroglycan in patient cells and mouse models. elifesciences.orgoup.com This has led to the development of CDP-ribitol prodrugs, which are modified to be membrane-permeable, as a potential supplementation therapy. glycoforum.gr.jpresearchgate.net Research is also focused on developing sensitive detection methods, such as liquid chromatography-mass spectrometry (LC-MS), for CDP-ribitol in patient tissues and blood to facilitate rapid diagnosis and monitor treatment efficacy. oup.com

Furthermore, ongoing research continues to explore the diversity of teichoic acid structures and the regulation of their biosynthesis in response to environmental cues. asm.orgnumberanalytics.com This work aims to provide a deeper understanding of how bacteria adapt their cell surface, which has implications for bacterial evolution, antibiotic resistance, and host-pathogen interactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H25N3O15P2 B1199661 Cytidine diphosphate ribitol CAS No. 3506-17-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3506-17-0

Molecular Formula

C14H25N3O15P2

Molecular Weight

537.31 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-2,3,4,5-tetrahydroxypentyl] hydrogen phosphate

InChI

InChI=1S/C14H25N3O15P2/c15-9-1-2-17(14(24)16-9)13-12(23)11(22)8(31-13)5-30-34(27,28)32-33(25,26)29-4-7(20)10(21)6(19)3-18/h1-2,6-8,10-13,18-23H,3-5H2,(H,25,26)(H,27,28)(H2,15,16,24)/t6-,7+,8+,10-,11+,12+,13+/m0/s1

InChI Key

DPJKHFICSGCNIR-HRENORGGSA-N

SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC(C(C(CO)O)O)O)O)O

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@H]([C@H]([C@H](CO)O)O)O)O)O

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC(C(C(CO)O)O)O)O)O

Other CAS No.

3506-17-0

Synonyms

CDP ribitol
cytidine diphosphate ribitol

Origin of Product

United States

Molecular Biosynthesis of Cytidine Diphosphate Ribitol

Core Enzymatic Steps and Catalytic Mechanisms

The formation of CDP-ribitol is primarily a two-step process. It begins with the reduction of a pentose (B10789219) phosphate (B84403), followed by the transfer of a cytidylyl group from cytidine (B196190) triphosphate (CTP). In some organisms, these activities are carried out by a single bifunctional enzyme, while in others, they are performed by two separate, interacting proteins. nih.gov

D-Ribitol-5-Phosphate Cytidylyltransferase (CDP-Ribitol Pyrophosphorylase) Activity (EC 2.7.7.40)

The final step in CDP-ribitol biosynthesis is catalyzed by D-ribitol-5-phosphate cytidylyltransferase, also known as CDP-ribitol pyrophosphorylase. creative-enzymes.comwikipedia.org This enzyme belongs to the nucleotidyltransferase family and facilitates the transfer of a cytidylyl monophosphate (CMP) moiety from CTP to D-ribitol-5-phosphate, releasing pyrophosphate and forming CDP-ribitol. wikipedia.org The systematic name for this enzyme is CTP:D-ribitol-5-phosphate cytidylyltransferase. creative-enzymes.comwikipedia.org

The reaction is as follows: CTP + D-ribitol 5-phosphate ⇌ diphosphate (B83284) + CDP-ribitol wikipedia.org

In many Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae, the D-ribitol-5-phosphate cytidylyltransferase activity is encoded by the tarI gene (also known as spr1149 in S. pneumoniae). nih.govuniprot.org This enzyme is essential for the synthesis of teichoic acids, which are major components of the bacterial cell wall. nih.govwikipedia.org

In S. pneumoniae, the TarI (spr1149) protein is responsible for the synthesis of CDP-ribitol from ribitol (B610474) 5-phosphate and CTP. nih.govnih.gov Structural studies of TarI have provided insights into its substrate specificity. nih.govrcsb.org The tarI and tarJ genes, the latter encoding the reductase, are often found adjacent to each other in bacterial genomes, suggesting a functional linkage. nih.gov In S. aureus, TarI and TarJ form a functional complex to synthesize CDP-ribitol. nih.govacs.org The amino acid sequence of S. pneumoniae Spr1149 shows significant identity (47-51%) and similarity (70-71%) to TarI proteins from S. aureus and Bacillus subtilis. nih.gov

Table 1: Bacterial Homologs of D-Ribitol-5-Phosphate Cytidylyltransferase

OrganismGene NameProtein NameFunction
Streptococcus pneumoniaetarI (spr1149)TarISynthesizes CDP-ribitol for teichoic acid precursors. nih.govnih.gov
Staphylococcus aureustarITarIForms a complex with TarJ to synthesize CDP-ribitol. nih.govuniprot.org
Bacillus subtilistarITarIImplicated in the synthesis of ribitol-containing teichoic acid. nih.gov
Haemophilus influenzaeacs1Acs1 (bifunctional)Possesses CDP-ribitol pyrophosphorylase activity. uniprot.org

In mammals, the enzyme responsible for CDP-ribitol synthesis is the Isoprenoid Synthase Domain-Containing Protein (ISPD). nih.govresearchgate.net Despite its name suggesting a role in isoprenoid synthesis, which is absent in mammals, ISPD functions as a CDP-ribitol pyrophosphorylase. ibb.waw.plwhiterose.ac.uk Mutations in the ISPD gene are associated with certain forms of congenital muscular dystrophy, highlighting the importance of CDP-ribitol in the proper glycosylation of α-dystroglycan. nih.govresearchgate.net

Human ISPD is a cytoplasmic protein with a cytidylyltransferase domain at its N-terminus. ibb.waw.pl It catalyzes the formation of CDP-ribitol from CTP and ribitol-5-phosphate. ibb.waw.plelifesciences.org Functional studies have shown that ISPD can also utilize ribose-5-phosphate (B1218738) and ribulose-5-phosphate as substrates, though with lower efficiency than ribitol-5-phosphate. ibb.waw.plwhiterose.ac.uk The identity of the reaction product, CDP-ribitol, has been confirmed by mass spectrometry and NMR spectroscopy. ibb.waw.pl The enzyme exhibits negative cooperativity with increasing concentrations of D-ribitol-5-P, which may serve to prevent excessive production of CDP-ribitol. researchgate.net

Characterization of Bacterial TarI/Spr1149 Homologs

Ribulose 5-Phosphate Reductase Activity

The initial step in the biosynthesis of CDP-ribitol is the production of D-ribitol-5-phosphate. This is achieved through the reduction of D-ribulose-5-phosphate, a product of the pentose phosphate pathway. nih.govkhanacademy.org This reduction is catalyzed by a ribulose 5-phosphate reductase.

Table 2: Bacterial Homologs of Ribulose 5-Phosphate Reductase

OrganismGene NameProtein NameFunction
Streptococcus pneumoniaetarJ (spr1148)TarJNADPH-dependent reduction of D-ribulose 5-phosphate. nih.govnih.gov
Staphylococcus aureustarJTarJCatalyzes the reduction of D-ribulose 5-phosphate to D-ribitol 5-phosphate. acs.orguniprot.org
Haemophilus influenzaeacs1Acs1 (bifunctional)Possesses ribulose 5-phosphate reductase activity. uniprot.orguniprot.org

The reduction of the keto group in D-ribulose-5-phosphate to a hydroxyl group to form D-ribitol-5-phosphate is dependent on the coenzyme Nicotinamide (B372718) Adenine (B156593) Dinucleotide Phosphate (NADPH) as the electron donor. nih.govnih.gov The enzyme TarJ, for instance, consumes NADPH in the presence of ribulose 5-phosphate, but not NADH, indicating a specific requirement for NADPH. nih.gov The reaction involves the transfer of a hydride ion from NADPH to the carbonyl carbon of ribulose-5-phosphate. The pentose phosphate pathway is a primary source of cytosolic NADPH, which is essential for various anabolic reactions, including this reduction step. nih.govkhanacademy.org The reductase domain of these enzymes typically contains a Rossmann-like fold for NAD(P)-binding. uniprot.org In Haemophilus influenzae, the bifunctional enzyme Acs1 has an optimal pH of 7-8.4 for its D-ribulose 5-phosphate reductase activity. uniprot.org

Enzymatic Properties of Bacterial TarJ/Spr1148 Homologs

Bifunctional Enzyme Catalysis in Specific Organisms (e.g., Haemophilus influenzae Bcs1/Acs1)

In the Gram-negative pathogen Haemophilus influenzae, the synthesis of CDP-ribitol is catalyzed by a single bifunctional enzyme. nih.govacs.org This enzyme, known as Bcs1 in type b strains and Acs1 in type a strains, possesses two distinct catalytic domains. nih.govpsu.edu

The C-terminal domain of the enzyme functions as a reductase, while the N-terminal domain acts as a cytidylyltransferase. nih.govpsu.edu The reductase domain catalyzes the NADPH-dependent reduction of D-ribulose 5-phosphate to D-ribitol 5-phosphate. Subsequently, the cytidylyltransferase domain facilitates the reaction of D-ribitol 5-phosphate with cytidine triphosphate (CTP) to produce CDP-ribitol and pyrophosphate. nih.govuniprot.orgebi.ac.uk The reductase reaction has a catalytic rate (kcat) of 22 sec⁻¹, while the cytidyltransferase reaction has a kcat of 13 sec⁻¹. uniprot.org This bifunctional nature allows for the sequential conversion of the initial substrate to the final activated sugar nucleotide within a single polypeptide chain. nih.gov

Interestingly, while the cytidylyltransferase domain of Bcs1 from H. influenzae shares sequence similarity with the TarI enzyme found in Staphylococcus aureus, the reductase domain is unrelated to the corresponding TarJ enzyme in S. aureus. nih.govnih.gov This suggests a convergent evolution of the CDP-ribitol synthesis pathway, where different reductase domains were recruited to function with a conserved cytidylyltransferase. nih.gov

Substrate Precursor Pathways and Coenzyme Requirements

The synthesis of CDP-ribitol is intrinsically linked to central metabolic pathways that provide the necessary substrates and coenzymes.

Generation of Ribitol 5-Phosphate from Pentose Phosphate Pathway Intermediates

The precursor for the ribitol moiety, ribitol 5-phosphate, is derived from intermediates of the pentose phosphate pathway (PPP). ahajournals.orgresearchgate.net The PPP is a major route for glucose metabolism that generates pentose sugars and reducing power in the form of NADPH. libretexts.orgnumberanalytics.com The oxidative phase of the PPP converts glucose-6-phosphate into ribulose-5-phosphate. numberanalytics.comnih.gov In the subsequent step of CDP-ribitol biosynthesis, ribulose 5-phosphate is reduced to ribitol 5-phosphate. nih.govnih.gov This reaction is catalyzed by a ribulose 5-phosphate reductase. nih.gov

Utilization of Cytidine Triphosphate (CTP) as a Nucleotide Donor

Cytidine triphosphate (CTP) serves as the nucleotide donor for the activation of ribitol 5-phosphate. nih.govnih.gov The enzyme ribitol-5-phosphate cytidylyltransferase (TarI) catalyzes the transfer of a cytidylylmonophosphate (CMP) moiety from CTP to ribitol 5-phosphate, resulting in the formation of CDP-ribitol and the release of pyrophosphate. nih.govnih.govresearchgate.net CTP itself is a crucial nucleotide involved in various cellular processes, including the synthesis of RNA and phospholipids. patsnap.com

Role of Nicotinamide Adenine Dinucleotide Phosphate (NADPH) in Reductive Steps

The reduction of ribulose 5-phosphate to ribitol 5-phosphate is a critical step that requires the reducing power of nicotinamide adenine dinucleotide phosphate (NADPH). nih.govnih.gov The enzyme responsible for this conversion, a ribulose 5-phosphate reductase (TarJ), is an NADPH-dependent alcohol dehydrogenase. nih.govnih.govoup.com The pentose phosphate pathway is a primary source of the NADPH required for this reductive biosynthesis. ahajournals.orglibretexts.orgmicrobenotes.com

Genetic Loci and Regulatory Architecture

The genes encoding the enzymes for CDP-ribitol synthesis are often found in specific gene clusters or operons within bacterial genomes, indicating a coordinated regulation of their expression with other genes involved in cell wall polysaccharide biosynthesis.

Organization of Bacterial Gene Clusters and Operons Governing CDP-Ribitol Synthesis (e.g., lic region in Streptococcus pneumoniae, tarIJ in Staphylococcus aureus)

In Streptococcus pneumoniae, the genes responsible for CDP-ribitol synthesis, tarI (spr1149) and tarJ (spr1148), are located within the lic region of the chromosome. nih.govnih.govasm.org This region also contains genes involved in the uptake and activation of choline (B1196258), a component of the pneumococcal teichoic acids. nih.govasm.orgasm.org The lic region is organized into operons, with tarI and tarJ being adjacent to each other. nih.gov The products of these genes, TarI and TarJ, are essential for the synthesis of CDP-ribitol, which is a precursor for both teichoic acids and some capsular polysaccharides in this organism. nih.govnih.govresearchgate.net Attempts to create deletion mutants of the tarIJ genes have been unsuccessful, suggesting that these genes are essential for the viability of S. pneumoniae. nih.govnih.govresearchgate.net

In Staphylococcus aureus, the genes for CDP-ribitol synthesis, tarI and tarJ, are also organized in a tandem arrangement. nih.gov These genes are part of a larger gene cluster responsible for the biosynthesis of wall teichoic acid (WTA), a major component of the cell wall in Gram-positive bacteria. researchgate.netasm.org The TarI and TarJ proteins in S. aureus form a functional complex to synthesize CDP-ribitol. nih.govnih.gov Some S. aureus strains possess a second, homologous set of these genes, designated tarI' and tarJ', which also have the same enzymatic activities. nih.govasm.orgomicsdi.org While the tarI'J'K genes are dispensable, the tarIJL cluster, which includes the gene for the subsequent polymerization step, is essential for WTA synthesis. asm.org The tarIJ genes provide the activated CDP-ribitol precursor for the polymerization of the poly-ribitol phosphate chains of WTA. asm.org

Genomic Duplications and Instances of Functional Redundancy in Bacterial Pathways

Genomic analysis of certain bacterial species has revealed instances of gene duplication within the CDP-ribitol biosynthesis pathway. A notable example is found in Staphylococcus aureus, which possesses a putative duplication of genes related to both CDP-ribitol synthesis and its subsequent polymerization into teichoic acid. nih.govnih.gov

S. aureus contains two homologous gene clusters: tarIJ and tarI'J'. nih.govnih.gov Both clusters are linked to the synthesis of CDP-ribitol. Studies involving gene deletion have demonstrated a functional redundancy between the polymerases encoded by genes in these regions (tarK and tarL). nih.gov However, the situation is different for the CDP-ribitol synthesis genes themselves. While a null mutant could be generated for the tarI'J' cluster, the tarIJ gene pair proved to be essential for the viability of the organism. nih.govnih.gov

Further investigation into this phenomenon revealed that the dysfunction in the tarI'J' cluster is not due to a lack of enzymatic capability but rather to the poor translation of the TarJ' enzyme. nih.govnih.gov TarJ' catalyzes the rate-limiting step in the formation of CDP-ribitol. This finding highlights a case where genomic duplication does not lead to complete functional redundancy, with one gene pair remaining essential while the other is largely non-functional under normal conditions. nih.gov

Table 2: Duplicated CDP-Ribitol Synthesis Genes in Staphylococcus aureus

Gene Cluster Essentiality Functional Status Reason for Dysfunction (if any)
tarIJ Essential nih.govnih.gov Fully Functional N/A

| tarI'J' | Non-essential nih.govnih.gov | Functionally Impaired | Poor translation of the TarJ' enzyme nih.gov |

Expression Profiles and Transcriptional Regulation of Biosynthetic Genes Across Species

The expression of genes involved in CDP-ribitol biosynthesis is subject to regulation that can vary across different species and conditions.

In Streptococcus pneumoniae, the biosynthetic genes tarI and tarJ are located within the lic region of the genome. nih.govresearchgate.net This region contains a cluster of genes essential for the synthesis of teichoic acids. nih.gov The expression of tarI and tarJ is linked to the metabolic state of the cell, particularly the pentose phosphate pathway, which supplies the initial substrate, D-ribulose-5-phosphate. researchgate.net Studies have shown that under conditions requiring increased teichoic acid synthesis, the expression of tarI and tarJ can be significantly upregulated. researchgate.net

In humans, the expression of the CDP-ribitol synthase ISPD (also known as CRPPA) is vital for the glycosylation of α-dystroglycan, a protein crucial for muscle integrity. researchgate.netresearchgate.net Mutations in the ISPD gene lead to dystroglycanopathies, a group of muscular dystrophies. genecards.org Research has shown that supplementation with ribitol or ribose can increase the intracellular levels of CDP-ribitol, suggesting that substrate availability can influence the output of the pathway, potentially enhancing the activity of mutant ISPD proteins. researchgate.net Furthermore, transcriptomic profiling of human breast cancer cells treated with ribitol revealed significant alterations in gene expression, including the upregulation of the KRAS gene and changes in pathways related to central carbon metabolism, nucleotide biosynthesis, and oxidative stress responses. plos.org This indicates that the availability of CDP-ribitol precursors can have wide-ranging effects on cellular gene expression and metabolism. plos.org

Table 3: Regulation and Expression of CDP-Ribitol Biosynthesis Genes

Species Gene(s) Genomic Context Regulation & Expression Notes
Streptococcus pneumoniae tarI, tarJ Located in the lic gene cluster nih.govresearchgate.net Upregulated to increase teichoic acid synthesis; linked to the pentose phosphate pathway. researchgate.net

| Humans | ISPD / CRPPA | N/A | Essential for α-dystroglycan glycosylation. researchgate.net Pathway output can be increased by substrate (ribose/ribitol) supplementation. researchgate.net Ribitol availability affects broad gene expression profiles in cells. plos.org |

Biological Functions and Physiological Significance of Cdp Ribitol

Contribution to Bacterial Cell Envelope Biogenesis and Maintenance

CDP-ribitol is indispensable for the proper assembly and upkeep of the bacterial cell envelope, a complex structure that provides shape, protection, and mediates interactions with the environment. Its contributions are most prominently observed in the formation of wall teichoic acids and, in some cases, lipoteichoic acids and capsular polysaccharides.

Wall Teichoic Acid (WTA) Assembly in Gram-Positive Bacteria

Wall teichoic acids (WTAs) are anionic polymers covalently linked to the peptidoglycan layer of most Gram-positive bacteria, including notable pathogens like Staphylococcus aureus and Streptococcus pneumoniae. wikipedia.orgnih.gov These polymers can constitute a significant portion of the cell wall's mass, up to 60%. nih.gov CDP-ribitol is the essential precursor for the synthesis of the polyribitol phosphate (B84403) backbone of the most common type of WTA. rsc.orgresearchgate.net The enzymes responsible for the synthesis of CDP-ribitol itself are typically encoded by the tarI and tarJ genes. asm.orgacs.org In S. pneumoniae, TarJ is an NADPH-dependent alcohol dehydrogenase that synthesizes ribitol-5-phosphate from ribulose-5-phosphate, and TarI is a cytidylyl transferase that then produces CDP-ribitol. asm.orgnih.gov

The assembly of the polyribitol phosphate chain of WTA occurs on a lipid carrier, undecaprenyl phosphate, at the cytoplasmic membrane. rsc.org The process is initiated by the transfer of N-acetylglucosamine-1-phosphate and then N-acetylmannosamine to the lipid carrier, catalyzed by TarO and TarA, respectively. mcmaster.ca Following the addition of a priming glycerol (B35011) phosphate unit by TarB, the polymerization of the main ribitol (B610474) phosphate chain commences. rsc.orgnih.gov

This crucial polymerization step is catalyzed by teichoic acid ribitol-phosphate polymerases, such as TarL. uniprot.orguniprot.org These enzymes sequentially transfer ribitol phosphate units from the activated donor, CDP-ribitol, to the growing polymer chain. uniprot.orguniprot.org In Staphylococcus aureus, TarL is responsible for synthesizing polymers that can exceed 40 ribitol phosphate units in length. uniprot.org Cryo-electron microscopy studies of S. aureus TarL have revealed a tetrameric structure with a membrane-binding platform and a glycosyltransferase domain where CDP-ribitol binds to facilitate the phosphotransfer reaction. nih.govmcmaster.capdbj.org

Table 1: Key Enzymes in WTA Ribitol Phosphate Polymerization

Enzyme Organism(s) Function
TarL Staphylococcus aureus, Bacillus subtilis Polymerizes the main chain of ribitol phosphate units from CDP-ribitol. uniprot.orguniprot.org
TarK Bacillus subtilis W23, Staphylococcus aureus Involved in the initiation and polymerization of the ribitol phosphate chain. wikipedia.orgresearchgate.net

Once synthesized, the complete polyribitol phosphate polymer is transported across the cytoplasmic membrane by an ABC transporter complex, typically composed of TarG and TarH. rsc.org The polymer is then covalently attached to the peptidoglycan layer. rsc.org This linkage occurs via a phosphodiester bond to the C6 hydroxyl group of N-acetylmuramic acid residues within the peptidoglycan. asm.org The linkage unit itself often consists of a disaccharide and a short chain of glycerol phosphate residues. nih.govresearchgate.netportlandpress.com

The ribitol phosphate units within the WTA chain are frequently modified with other molecules, such as D-alanine esters and N-acetylglucosamine (GlcNAc). nih.gov These modifications are critical for the physiological functions of WTA. For instance, D-alanylation introduces positive charges into the otherwise anionic polymer, influencing ion binding and interactions with host defense molecules. asm.org

WTAs, and by extension the CDP-ribitol from which they are derived, play a multitude of vital roles in Gram-positive bacteria:

Cell Wall Architecture and Integrity: WTAs are essential for maintaining the correct cell shape and for proper cell division. nih.gov Their absence leads to significant defects in these processes. nih.gov They also regulate the activity of autolysins, enzymes that break down peptidoglycan, thereby controlling cell wall turnover and preventing cell lysis. wikipedia.orgasm.org WTAs have been shown to regulate the cross-linking of peptidoglycan by controlling the localization of key enzymes like penicillin-binding protein 4 (PBP4). pnas.org

Permeability and Ion Trafficking: The dense, anionic nature of WTAs contributes to the physical and chemical barrier properties of the cell wall. nih.gov They help to control the movement of ions, nutrients, and other molecules through the cell envelope. asm.orgasm.org

Cation Homeostasis: The negatively charged phosphate groups in the WTA backbone create a high-capacity binding site for divalent cations like magnesium (Mg²⁺) and calcium (Ca²⁺). asm.org This sequestration of cations is crucial for maintaining the ionic balance at the cell surface and is important for the function of various membrane-bound enzymes. asm.orgasm.org

Covalent Linkage to Peptidoglycan and Associated Glycosyl Modifications

Structural Integration into Lipoteichoic Acid (LTA)

Lipoteichoic acids (LTAs) are another class of teichoic acids found in Gram-positive bacteria. wikipedia.org Unlike WTAs, LTAs are anchored to the cytoplasmic membrane via a glycolipid. wikipedia.org While the most common type of LTA has a polyglycerol phosphate backbone, some bacteria utilize ribitol phosphate in their LTA structures. asm.orgnih.govasm.org

For example, Streptococcus pneumoniae possesses a complex LTA (Type IV) that contains ribitol phosphate moieties within its repeating unit. asm.orgasm.org The biosynthesis of this type of LTA is also dependent on CDP-ribitol as the donor for these units. asm.orgnih.gov The repeating unit of pneumococcal teichoic acid consists of a complex oligosaccharide that includes ribitol-phosphate, which is further modified with phosphorylcholine. asm.orgasm.org

Capsular Polysaccharide Formation in Specific Gram-Negative Pathogens (e.g., Haemophilus influenzae)

While teichoic acids are characteristic of Gram-positive bacteria, CDP-ribitol also plays a vital role in the virulence of certain Gram-negative pathogens by serving as a precursor for their capsular polysaccharides. A prime example is Haemophilus influenzae, particularly serotypes a and b. asm.orgnih.gov The capsule is a major virulence factor for this organism, protecting it from the host's immune system.

In H. influenzae, the synthesis of CDP-ribitol is carried out by a bifunctional enzyme. acs.orgnih.gov For instance, the Acs1 protein in type a possesses both ribulose 5-phosphate reductase and CDP-ribitol pyrophosphorylase activities, converting ribulose 5-phosphate into CDP-ribitol in a two-step process. nih.gov This activated ribitol is then incorporated into the capsular polysaccharide, which for type a is a polymer of ribitol phosphate. nih.gov The presence of this capsule is directly linked to the pathogenicity of the bacterium.

Table 2: Compound Names Mentioned

Compound Name
Cytidine (B196190) diphosphate (B83284) ribitol (CDP-ribitol)
Ribitol phosphate
Peptidoglycan
Wall Teichoic Acid (WTA)
Lipoteichoic Acid (LTA)
N-acetylmuramic acid
Glycerol phosphate
N-acetylglucosamine (GlcNAc)
N-acetylmannosamine
Undecaprenyl phosphate
D-alanine
Ribulose-5-phosphate

Impact on Bacterial Virulence, Host Interaction, and Intrinsic Antibiotic Resistance Mechanisms

In the realm of microbiology, CDP-ribitol is a crucial precursor for the synthesis of wall teichoic acids (WTAs) and lipoteichoic acids (LTAs), which are major anionic polymers in the cell wall of most Gram-positive bacteria. researchgate.net These polymers, often composed of repeating units of ribitol phosphate, are integral to numerous physiological processes, including the maintenance of cell shape, regulation of autolysins, and ion homeostasis. researchgate.netnih.gov The synthesis of CDP-ribitol is a critical step, catalyzed by a cytidylyltransferase (TarI) and a reductase (TarJ), which convert ribitol-5-phosphate to its activated CDP-bound form. researchgate.netuark.eduresearchgate.net

The significance of CDP-ribitol and the resulting teichoic acids extends directly to bacterial virulence and the intricate dance of host-pathogen interactions. Teichoic acids can mediate the adhesion of bacteria to host cells, a critical initial step in colonization and infection. nih.gov For instance, in Staphylococcus aureus, a major human pathogen, mutants lacking WTA exhibit a significantly reduced capacity for nasal colonization. researchgate.net Similarly, in Streptococcus pneumoniae, the absence of choline (B1196258) modifications on its ribitol phosphate-containing teichoic acids leads to a dramatic decrease in virulence. researchgate.net The enzymes responsible for CDP-ribitol synthesis, TarI and TarJ, are often essential for bacterial growth, highlighting their potential as targets for antimicrobial drug development. researchgate.netnih.gov In S. aureus, there are even duplicated gene clusters (tarIJ and tarI’J’) involved in CDP-ribitol synthesis, suggesting a functional redundancy that underscores the importance of this pathway. nih.govmdpi.com

Furthermore, the teichoic acid layer, built from CDP-ribitol-derived units, contributes to intrinsic antibiotic resistance mechanisms. The anionic nature of teichoic acids can influence the trafficking of charged molecules, including some antibiotics, across the cell envelope. researchgate.net While not a direct mechanism of resistance in the way an efflux pump or a drug-modifying enzyme is, the structural integrity and composition of the cell wall, which depends on CDP-ribitol, can impact the susceptibility of bacteria to certain antimicrobial agents, particularly those that target the cell wall. encyclopedia.pubresearchgate.net

Involvement in Mammalian Glycosylation Pathways

While for many years CDP-ribitol was thought to be exclusive to the bacterial world, groundbreaking research has unveiled its vital role in mammalian glycosylation, specifically in a pathway crucial for muscle and nerve cell function.

Ribitol Phosphate Modification of α-Dystroglycan in Eukaryotic Cells

In mammals, CDP-ribitol is the donor substrate for the post-translational modification of α-dystroglycan (α-DG), a highly glycosylated extracellular protein that is a key component of the dystrophin-glycoprotein complex (DGC). oup.com This complex forms a critical link between the actin cytoskeleton inside the cell and the extracellular matrix (ECM), providing structural stability to the cell membrane, particularly in muscle fibers. oup.com

A pivotal discovery in understanding α-DG function was the identification of a unique glycan structure containing tandemly linked ribitol phosphate units. uark.edumdpi.com This tandem ribitol-phosphate acts as a scaffold upon which a larger, ligand-binding glycan called matriglycan is built. nih.govelifesciences.org The presence and correct assembly of this entire structure are absolutely essential for α-DG to bind to its extracellular matrix ligands, such as laminin (B1169045), neurexin, and perlecan. nih.govpnas.org

The synthesis and transfer of ribitol phosphate onto α-dystroglycan involve a cascade of enzymes, several of which are encoded by genes implicated in a group of human genetic disorders. The synthesis of CDP-ribitol in mammals is catalyzed by the isoprenoid synthase domain-containing protein (ISPD), which functions as a CDP-ribitol pyrophosphorylase. researchgate.netmdpi.com

Once synthesized, CDP-ribitol serves as the donor substrate for two key glycosyltransferases: Fukutin (FKTN) and Fukutin-Related Protein (FKRP). researchgate.netmdpi.comnih.govmdpi.com These enzymes, located in the Golgi apparatus, work sequentially to transfer ribitol phosphate from CDP-ribitol onto a specific O-mannose glycan on α-DG. mdpi.comnih.govglycoforum.gr.jp FKTN transfers the first ribitol phosphate, and FKRP adds the second, creating the tandem ribitol phosphate structure. mdpi.comnih.gov The proper function of both FKTN and FKRP is a prerequisite for the subsequent addition of the matriglycan polymer by other enzymes like LARGE. elifesciences.orgfrontiersin.org

EnzymeFunctionSubstrateProductAssociated Pathology
ISPD Synthesizes CDP-ribitolCTP and Ribitol-5-phosphateCDP-ribitolDystroglycanopathy
FKTN Transfers the first ribitol phosphate to α-dystroglycanCDP-ribitolRibitol-phosphate-modified α-dystroglycanFukuyama Congenital Muscular Dystrophy (FCMD), a form of dystroglycanopathy
FKRP Transfers the second ribitol phosphate to α-dystroglycanRibitol-phosphate-modified α-dystroglycan and CDP-ribitolTandem ribitol-phosphate-modified α-dystroglycanLimb-girdle muscular dystrophy type 2I (LGMD2I) and other dystroglycanopathies
Characterization of Tandem Ribitol Phosphate Structures

Essentiality for α-Dystroglycan Functional Maturation and Extracellular Matrix Ligand Binding

The functional maturation of α-dystroglycan is critically dependent on its correct glycosylation, with the CDP-ribitol-derived tandem ribitol phosphate structure playing an indispensable role. This structure forms the foundation for the elongation of the matriglycan, a repeating disaccharide of xylose and glucuronic acid. mdpi.comelifesciences.org It is this matriglycan that directly binds to laminin and other proteins in the extracellular matrix. pnas.orgnih.gov

Without the proper attachment of the tandem ribitol phosphate, the subsequent addition of matriglycan is halted, leading to a truncated, non-functional α-dystroglycan. nih.gov This hypoglycosylated α-dystroglycan is unable to bind to its extracellular ligands, severing the crucial link between the cell's interior and its external environment. nih.gov This disruption of the dystrophin-glycoprotein complex's function undermines the structural integrity of the cell membrane, particularly in tissues subjected to mechanical stress like skeletal muscle. oup.com

Molecular Implications for Dystroglycan-Associated Pathologies (Dystroglycanopathies)

Mutations in the genes encoding the enzymes of the CDP-ribitol glycosylation pathway are the direct cause of a group of inherited muscular dystrophies collectively known as dystroglycanopathies. nih.govnih.gov These disorders present with a wide spectrum of clinical severity, from the severe Fukuyama congenital muscular dystrophy (FCMD) and Walker-Warburg syndrome to the milder limb-girdle muscular dystrophies. mdpi.comnih.govoup.com

The underlying molecular defect in these diseases is the abnormal glycosylation of α-dystroglycan due to a deficiency in the synthesis or transfer of ribitol phosphate. nih.gov

Mutations in ISPD lead to a reduced production of CDP-ribitol, the essential donor substrate. researchgate.netnih.gov

Mutations in FKTN , the cause of FCMD, impair the transfer of the first ribitol phosphate. researchgate.netmdpi.com

Mutations in FKRP are responsible for a broad range of dystroglycanopathies, including limb-girdle muscular dystrophy 2I, and disrupt the addition of the second ribitol phosphate. researchgate.netnih.govnih.gov

Structural Biology and Enzymology of Cdp Ribitol Metabolic Enzymes

High-Resolution Structural Elucidation of Key Enzymes

The three-dimensional architecture of the enzymes involved in CDP-ribitol metabolism provides invaluable insights into their function, substrate specificity, and catalytic mechanisms. X-ray crystallography has been instrumental in revealing the atomic-level details of these proteins.

Crystal Structures of D-Ribitol-5-Phosphate Cytidylyltransferases (e.g., TarI, ISPD)

D-ribitol-5-phosphate cytidylyltransferases, such as TarI and its human homolog ISPD (isoprenoid synthase domain-containing protein), are central to CDP-ribitol synthesis. asm.orgresearchgate.net They catalyze the transfer of a cytidylylmonophosphate (CMP) group from cytidine (B196190) triphosphate (CTP) to D-ribitol-5-phosphate. asm.org

Crystal structures of TarI from various bacterial species, including Staphylococcus aureus, Bacillus subtilis, and Streptococcus pneumoniae, have been determined in both apo (unbound) and ligand-bound forms. enzymes.me.ukresearchgate.netbrownlab.caresearchgate.net These structures reveal a conserved catalytic core. For instance, the crystal structure of S. aureus TarI has been solved in its apo form and in complex with CTP or the product CDP-ribitol. enzymes.me.ukbrownlab.ca Similarly, the structure of B. subtilis TarI has been determined at a resolution of 2.30 Å. rcsb.org

In the human context, ISPD is responsible for synthesizing CDP-ribitol. researchgate.net Structural studies of bacterial ISPD orthologs, such as those from Burkholderia thailandensis and Mycobacterium paratuberculosis, have provided a framework for understanding the human enzyme. nih.govnih.gov The crystal structures of Burkholderia thailandensis IspD (BtIspD), both as an apo structure and in a complex with CTP, have been determined. nih.govresearchgate.net

Crystal Structure Data of D-Ribitol-5-Phosphate Cytidylyltransferases
EnzymeOrganismPDB EntryResolution (Å)State
TarIBacillus subtilis4JIS1.78Apo
TarIStaphylococcus aureus6XHQ-Complex with CDP-ribitol
TarIStaphylococcus aureus6XHS-Complex with CTP
IspDBacillus subtilis5DDV2.30Apo
IspDBurkholderia thailandensis4YS8-Apo
IspDBurkholderia thailandensis4ZDQ-Complex with CTP
IspDMycobacterium tuberculosis2XWN2.9Complex with CTP and Mg
TarIStreptococcus pneumoniae2VSI2.75-

Structural Insights into Ribulose 5-Phosphate Reductases (e.g., TarJ)

The synthesis of D-ribitol-5-phosphate, the substrate for TarI, is catalyzed by ribulose 5-phosphate reductases like TarJ. asm.org This enzyme utilizes NADPH to reduce D-ribulose-5-phosphate. asm.orgnih.gov The crystal structures of TarJ from Staphylococcus aureus have been determined in both the apo form and in complex with its cofactor NADPH. brownlab.capdbj.org These structures provide a detailed view of the enzyme's architecture and the binding mode of the nicotinamide (B372718) cofactor. brownlab.ca In Streptococcus pneumoniae, the enzyme responsible for this reduction is also designated as TarJ (spr1148). asm.orgrcsb.org

Crystal Structure Data of Ribulose 5-Phosphate Reductases
EnzymeOrganismPDB EntryResolution (Å)State
TarJStaphylococcus aureus6XH93.2Apo
TarJStaphylococcus aureus6XHK3.0Complex with NADPH

Detailed Active Site Characterization and Substrate Recognition Motifs

The crystal structures of these enzymes have illuminated the key residues and motifs responsible for substrate binding and catalysis. In D-ribitol-5-phosphate cytidylyltransferases, the active site is typically located in a cleft between domains. The binding of CTP and ribitol-5-phosphate is mediated by a network of hydrogen bonds and electrostatic interactions with conserved amino acid residues. researchgate.net For example, in S. aureus TarI, the structures reveal the mechanism of CDP-ribitol synthesis and the structural changes required for substrate binding. researchgate.netbrownlab.ca

In some bacterial IspD enzymes, a "P-loop" and other loops near the active site are crucial for the catalytic reaction. rcsb.orgresearchgate.net The binding of CTP can stabilize flexible loop regions, such as the "teens" loop (residues 13-19) in Burkholderia thailandensis IspD, bringing the enzyme into a catalytically competent conformation. nih.govnih.gov

Analysis of Conformational Changes During Catalysis and Ligand Binding

Ligand binding often induces significant conformational changes in these enzymes. The comparison of apo and ligand-bound structures of cytidylyltransferases reveals that the binding of CTP can lead to the ordering of flexible loops over the active site. nih.gov This induced-fit mechanism is essential for catalysis. In Bacillus subtilis IspD, concerted movements of the P-loop and adjacent loops are critical for the enzymatic reaction. rcsb.orgresearchgate.net Similarly, studies on Mycobacterium smegmatis and Mycobacterium tuberculosis IspD have highlighted potential flexibility in areas close to the active site, which is important for inhibitor design. pdbj.org

Kinetic and Mechanistic Analyses of Enzyme Activities

Understanding the kinetics and reaction mechanisms of CDP-ribitol metabolic enzymes is crucial for a complete picture of their function.

Steady-State Kinetic Studies of CDP-Ribitol Synthases and Related Enzymes

Steady-state kinetic analyses have been employed to determine the kinetic parameters and reaction order of CDP-ribitol synthases. nih.govacs.org In some bacteria, such as Haemophilus influenzae, CDP-ribitol synthase is a bifunctional enzyme (Bcs1) possessing both reductase and cytidylyltransferase activities. acs.orgnih.gov In others, like Staphylococcus aureus, these activities are carried out by two separate enzymes, TarJ and TarI, which form a functional complex. nih.govacs.org

Studies on both the bifunctional Bcs1 and the TarIJ complex have revealed that the reaction proceeds in a stepwise manner, with the reduction of D-ribulose-5-phosphate preceding the cytidylyl transfer. nih.govnih.gov Kinetic measurements have shown a significant preference for the cytidylyltransferase to act on D-ribitol-5-phosphate over D-ribulose-5-phosphate. nih.gov

In S. aureus, steady-state analysis of the TarIJ complex indicated a significant difference in the turnover rates of the two enzymatic activities, with the reductase (TarJ) being the rate-limiting step. nih.govacs.org Interestingly, rapid mixing experiments suggested that there is no substrate channeling within the TarIJ complex, meaning the intermediate, D-ribitol-5-phosphate, is released into the solvent before binding to the cytidylyltransferase active site. nih.govnih.gov

Kinetic analysis of Bacillus subtilis IspD showed that its CTP hydrolytic activity was more than twice as high as that from Escherichia coli. rcsb.orgresearchgate.net The K_m value for ribulose 5-phosphate for pneumococcal TarJ is higher than that for the corresponding enzymes in S. aureus. asm.org

Kinetic Parameters of CDP-Ribitol Metabolic Enzymes
EnzymeOrganismSubstrateK_m (µM)k_cat (s⁻¹)Reference
TarJStreptococcus pneumoniaeRibulose 5-phosphate61- asm.org
TarJStaphylococcus aureusRibulose 5-phosphate11- asm.org
TarJ'Staphylococcus aureusRibulose 5-phosphate29- asm.org
Bcs1Haemophilus influenzaeRibulose 5-phosphate106- asm.org
TarIStaphylococcus aureusCTP-0.4 asm.org
TarI'Staphylococcus aureusCTP-0.8 asm.org

Characterization of Rate-Limiting Steps and Identification of Reaction Intermediates

The biosynthesis of cytidine diphosphate (B83284) ribitol (B610474) (CDP-ribitol) is a critical pathway for the production of cell wall teichoic acids in various Gram-positive bacteria and capsular polysaccharides in some Gram-negative bacteria. acs.orgnih.gov The synthesis occurs via a two-step process catalyzed by CDP-ribitol synthase enzymes. acs.org The first step involves the reduction of a pentose (B10789219) phosphate (B84403), and the second is a cytidylyl transfer. In organisms like Haemophilus influenzae, a single bifunctional enzyme, Bcs1, performs both reactions. acs.orgnih.gov In contrast, bacteria such as Staphylococcus aureus and Streptococcus pneumoniae utilize two separate, interacting proteins: a reductase (TarJ) and a cytidylyltransferase (TarI). acs.orgasm.org

Kinetic studies have been instrumental in dissecting this pathway, identifying the intermediate molecule, and determining the rate-limiting step. The key intermediate produced in the first step and consumed in the second is ribitol 5-phosphate . acs.orgasm.org This is formed from the NADPH-dependent reduction of D-ribulose 5-phosphate by the reductase enzyme (TarJ or the reductase domain of Bcs1). acs.orgasm.orgnih.gov Subsequently, the cytidylyltransferase (TarI or the cytidylyltransferase domain of Bcs1) catalyzes the reaction between ribitol 5-phosphate and cytidine triphosphate (CTP) to form CDP-ribitol and pyrophosphate. asm.orgwikipedia.org

Detailed steady-state analysis of the S. aureus TarIJ enzyme complex has revealed a significant disparity in the turnover rates of the two catalytic activities. acs.orgnih.gov The reductase activity of TarJ was found to be the rate-limiting step in the coupled reaction, with a turnover rate approximately 100-fold lower than that of the cytidylyltransferase activity of TarI. acs.orgnih.gov This finding was further supported by suppression analysis of tarIJ null mutants, which indicated that the dysfunction in a duplicated gene pair (tarI'J') was due to poor translation of the TarJ' enzyme, which catalyzes this rate-limiting step. nih.govnih.gov

Rapid mixing experiments with the TarIJ complex provided further insights into the dynamics of the intermediate. acs.orgnih.gov These studies showed a steady-state concentration of the ribitol 5-phosphate intermediate of approximately 12 μM. acs.orgnih.gov This concentration is about 100 times lower than the measured Michaelis constant (Km) for ribitol 5-phosphate in the cytidylyltransferase reaction, suggesting that the intermediate does not accumulate to saturating levels and that channeling is not a significant mechanism in this enzyme complex. acs.orgnih.gov

Enzyme SystemOrganismRate-Limiting StepReaction IntermediateIntermediate Concentration (Steady State)Reference
TarIJ Staphylococcus aureusReductase (TarJ)Ribitol 5-phosphate~12 μM acs.org, nih.gov
TarI'J' Staphylococcus aureusReductase (TarJ')Ribitol 5-phosphateNot determined nih.gov, nih.gov
Bcs1 Haemophilus influenzaeReductase domainRibitol 5-phosphateNot determined acs.org, nih.gov

Investigation of Allosteric Regulation and Cooperativity in Enzyme Function

The regulation of enzyme activity is crucial for maintaining metabolic homeostasis, and allosteric control and cooperativity are key mechanisms. In the context of CDP-ribitol synthesis, evidence for such regulation has been observed in both bacterial and human enzymes. Allosteric regulation involves the binding of an effector molecule at a site other than the active site, causing a conformational change that modulates enzyme activity. Cooperativity, a form of allosteric regulation, occurs in multi-subunit or multi-domain proteins where the binding of a substrate or ligand to one site influences the binding affinity of other sites. byjus.com

In the human CDP-ribitol pyrophosphorylase, isoprenoid synthase domain-containing protein (ISPD) , which synthesizes CDP-ribitol from CTP and D-ribitol-5-P, studies have demonstrated negative cooperativity. researchgate.netresearchgate.net The substrate dependency of the reaction fits a hyperbolic curve with a Hill coefficient of 0.2, indicating that as the concentration of D-ribitol 5-phosphate increases, the enzyme's affinity for it decreases. researchgate.netresearchgate.net This characteristic is thought to be a mechanism to prevent the excessive production of CDP-ribitol within cells. researchgate.net

For the bacterial enzymes, while direct allosteric effectors have not been definitively identified, regulatory features have been suggested. In H. influenzae, the bifunctional enzyme Bcs1 is known to form higher-order oligomers, which may indicate a potential for allosteric regulation by heterotrophic effector molecules. acs.org Furthermore, the stabilization of the reductase activity of Bcs1 by its substrates, CTP and MgCl₂, suggests a level of biochemical regulation. acs.org

Product inhibition studies on the S. aureus TarIJ complex have elucidated its kinetic mechanism, which can be a form of regulation. acs.org The cytidylyltransferase reaction (TarI) follows an ordered bi-bi mechanism. acs.org Specifically, competitive inhibition was observed between the product, CDP-ribitol, and the substrate, CTP. acs.org This pattern suggests that CTP binds to the enzyme first, followed by ribitol 5-phosphate, and that the product CDP-ribitol is the last to be released. acs.org Such product inhibition can serve as a direct feedback mechanism to slow down the pathway when the final product accumulates.

EnzymeOrganismRegulatory MechanismEffector/SubstrateEffectReference
ISPD HumanNegative CooperativityD-ribitol 5-phosphateDecreased substrate affinity at high concentrations researchgate.net, researchgate.net
Bcs1 Haemophilus influenzaePotential Allosteric RegulationCTP, MgCl₂Stabilization of reductase activity acs.org
TarI Staphylococcus aureusProduct InhibitionCDP-ribitolCompetitive inhibition with respect to CTP acs.org

Oligomerization States and Characterization of Protein-Protein Interactions within Biosynthetic Complexes

The quaternary structure and interaction between protein subunits are fundamental to the function of many enzymes, including those responsible for CDP-ribitol synthesis. In bacteria where the reductase and cytidylyltransferase are separate proteins, their association into a functional complex is essential.

In Staphylococcus aureus, the TarI (cytidylyltransferase) and TarJ (reductase) proteins form a stable, functional hetero-oligomeric complex. asm.orgnih.gov This interaction has been confirmed through native purification methods and functional assays showing that the complex is responsible for CDP-ribitol synthesis. acs.orgnih.govnih.gov A second, homologous pair of enzymes, TarI' and TarJ', also forms a hetero-oligomer. nih.govnih.gov Crystallographic studies of S. aureus TarI and TarJ, combined with crosslinking mass spectrometry analysis, have led to a proposed model of the complex as a heterotetramer. researchgate.net This structural arrangement is crucial for the coordinated, albeit non-channeled, synthesis of CDP-ribitol from D-ribulose 5-phosphate. acs.orgresearchgate.net

Similarly, in Streptococcus pneumoniae, the TarI (encoded by spr1149) and TarJ (encoded by spr1148) proteins are understood to function as a complex, as their genes are located adjacently in the genome, mirroring the arrangement in S. aureus. asm.org In contrast, Haemophilus influenzae employs a bifunctional enzyme, Bcs1, where the two catalytic domains are fused into a single polypeptide, obviating the need for intermolecular protein-protein interactions for the core synthesis pathway. acs.orgnih.gov However, Bcs1 itself can form higher-order oligomers, suggesting intermolecular associations may play a role in its regulation or stability. acs.org

Downstream enzymes that utilize CDP-ribitol also exhibit specific oligomerization states critical for their function. For instance, the human fukutin-related protein (FKRP), a ribitol-phosphate transferase that uses CDP-ribitol as a donor substrate, forms a tetramer in solution and in crystal structures. nih.gov Structural and functional studies have confirmed that a dimeric structure is the essential functional unit for FKRP's enzymatic activity, highlighting the importance of protein-protein interactions for the subsequent steps in glycan biosynthesis involving CDP-ribitol. nih.govresearchgate.net The polymerase TarL from S. aureus, which also uses CDP-ribitol, forms a higher-order oligomer that associates with the cell membrane. nih.gov

Enzyme/ComplexOrganismOligomerization State/InteractionMethod of CharacterizationFunctional ImplicationReference
TarI-TarJ Staphylococcus aureusHetero-oligomer (proposed heterotetramer)Native purification, Crystallography, Crosslinking Mass SpectrometryForms the functional CDP-ribitol synthase complex acs.org, nih.gov, researchgate.net
TarI'-TarJ' Staphylococcus aureusHetero-oligomerNative purificationForms a functional, but less efficiently translated, synthase complex nih.gov, nih.gov
Bcs1 Haemophilus influenzaeBifunctional enzyme; forms higher-order oligomersBiochemical assaysBoth catalytic activities on one polypeptide; potential for regulation acs.org, acs.org
FKRP HumanTetramer (functional unit is a dimer)Crystallography, Solution studies (SEC-SAXS)Essential for ribitol-phosphate transferase activity researchgate.net, nih.gov

Advanced Research Methodologies for Cdp Ribitol Investigation

Quantitative Analytical Techniques for Metabolite Profiling

Accurate measurement of CDP-ribitol and related metabolites is paramount for understanding its metabolic pathways and diagnosing associated disorders. Researchers employ several high-sensitivity analytical methods for this purpose.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of CDP-ribitol in complex biological samples like cells, tissues, and blood. oup.comoup.com This method allows for the direct measurement of CDP-ribitol concentrations, which can be correlated with enzyme function and disease states. oup.com For instance, reduced levels of CDP-ribitol have been identified in fibroblasts and muscle biopsies from patients with myopathies related to the CRPPA (ISPD) gene. oup.com

The methodology typically involves extraction of metabolites from homogenized tissues or cultured cells, followed by chromatographic separation and detection. A common approach utilizes a mixed-mode weak anion-exchange/reversed-phase column, which effectively separates highly polar, negatively charged nucleotide sugars. nih.govresearchgate.net The separation is often achieved using a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent. nih.gov

Detection by tandem mass spectrometry is performed in multiple-reaction monitoring (MRM) mode, which provides high specificity. In MRM, a specific precursor ion (the molecular ion of CDP-ribitol) is selected and fragmented, and a resulting characteristic product ion is monitored. For CDP-ribitol, a common transition monitored is from the precursor ion m/z 538.1 to the product ion m/z 324.1 in negative ion mode. nih.gov The use of isotopically labeled internal standards, such as ¹³C₅-CDP-ribitol, can further improve quantitative accuracy by accounting for variations in sample preparation and instrument response. nih.gov

Table 1: Example Parameters for LC-MS/MS Quantification of CDP-Ribitol
ParameterDescriptionSource
Chromatography ColumnMixed-mode weak anion-exchange/reversed-phase or ion-pair reversed-phase (e.g., Acquity HSS T3). nih.govmdpi.com
Mobile Phase AAqueous buffer, such as 20 mM Triethylammonium acetate (B1210297) (TEA) or ammonium acetate. nih.govnih.gov
Mobile Phase BOrganic solvent like acetonitrile, often mixed with the aqueous buffer. researchgate.net
Ionization ModeNegative Electrospray Ionization (ESI). mdpi.com
MS Analysis ModeMultiple Reaction Monitoring (MRM). nih.govmdpi.com
MRM TransitionPrecursor ion (Q1): m/z 538.1 → Product ion (Q3): m/z 324.1. nih.gov

In this approach, an ion-pairing agent, such as tetrabutylammonium (B224687) hydrogen sulfate, is added to the mobile phase. This agent forms a neutral ion-pair with the negatively charged phosphate (B84403) groups of the nucleotide sugars, allowing them to be retained and separated on a non-polar reversed-phase column (e.g., ODS-4). researchgate.net The various nucleotide sugars are then detected by their UV absorbance, typically at 254 or 271 nm, corresponding to the absorbance maximum of the pyrimidine (B1678525) (cytosine) or purine (B94841) bases. This method can successfully separate isobaric compounds like UDP-glucose and UDP-galactose, which is crucial for comprehensive metabolic profiling. nih.gov

While LC-MS/MS directly quantifies the CDP-ribitol donor molecule, advanced mass spectrometry techniques are essential for elucidating the structure of the final glycans that incorporate ribitol (B610474) phosphate. nih.govfrontiersin.org Glycomics focuses on the analysis of the complete set of glycans in a sample, while glycoproteomics identifies the specific proteins and sites of glycosylation. ru.nlresearchgate.net

To analyze the structure of ribitol-containing glycans, such as those on α-dystroglycan or bacterial wall teichoic acids, the glycans are first released from the protein or cell wall backbone. elifesciences.orgnih.gov This can be achieved through chemical methods, like treatment with aqueous hydrofluoric acid (HF) to cleave phosphodiester bonds, or enzymatic digestion. elifesciences.org The released glycans are often derivatized, for example by permethylation, to improve their stability and ionization efficiency in the mass spectrometer. nih.gov

Subsequent analysis by tandem mass spectrometry (MS/MS) involves fragmenting the glycan ions to produce a spectrum of smaller fragments. The pattern of these fragments provides detailed information about the sequence of monosaccharides, their linkage positions, and the location of modifications like ribitol phosphate, allowing for precise structural determination. ru.nlelifesciences.org

High-Performance Liquid Chromatography (HPLC) for Nucleotide Sugar Analysis

Genetic Engineering and Molecular Biology Approaches

Investigating the function of CDP-ribitol and its biosynthetic enzymes heavily relies on the precise manipulation of genes in various model systems.

Genetic engineering provides powerful tools to study the impact of CDP-ribitol depletion or surplus. researchgate.net Targeted gene knockout, using technologies like CRISPR/Cas9, allows for the complete removal of a gene responsible for CDP-ribitol synthesis. For example, generating skeletal muscle-selective Ispd conditional knockout mice leads to a significant reduction in CDP-ribitol levels, resulting in abnormal α-dystroglycan glycosylation and a severe muscular dystrophy phenotype. nih.govresearchgate.net Similarly, in bacteria, deleting the tarO gene, which is upstream of CDP-ribitol synthesis, can be used to study the essentiality of the wall teichoic acid pathway. pnas.org Studies have shown that while deleting tarO is viable, deleting downstream genes like tarI or tarJ is lethal unless tarO is also deleted, revealing a lethal gain-of-function mechanism. asm.org

Gene knockdown, often achieved using small interfering RNA (siRNA), reduces the expression of a target gene without eliminating it completely. This approach has been used to lower the expression of the ISPD gene, confirming its role in α-dystroglycan glycosylation. google.comresearchgate.net

Conversely, overexpression systems are used to increase the production of a specific enzyme. Overexpressing the human ISPD gene in mouse models, particularly in combination with ribitol supplementation, has been shown to synergistically increase the levels of CDP-ribitol in muscle tissue and enhance the functional glycosylation of α-dystroglycan. nih.gov In bacteria, overexpression of the tarI and tarJ genes from an expression vector is a common method to produce the CDP-ribitol synthase enzymes for biochemical characterization. nih.gov

Table 2: Examples of Genetic Engineering Approaches to Study CDP-Ribitol Pathways
TechniqueGene TargetModel SystemKey FindingSource
Conditional KnockoutIspd (CRPPA)Mouse (skeletal muscle)Leads to reduced CDP-ribitol, abnormal α-DG glycosylation, and muscular dystrophy. nih.govresearchgate.net
Gene DeletiontarO, tarI, tarJStaphylococcus aureusDeletion of late-pathway genes (tarI/J) is lethal, but this lethality is rescued by co-deletion of the initial gene (tarO). asm.org
Gene KnockdownISPDHEK293 CellsReduced ISPD expression leads to decreased α-dystroglycan glycosylation. google.comresearchgate.net
OverexpressionISPDMouse model (FKRP mutant)Increases CDP-ribitol levels and enhances functional α-dystroglycan glycosylation. nih.gov
OverexpressiontarI, tarJE. coliAllows for purification and biochemical study of the CDP-ribitol synthase enzyme complex. brownlab.canih.gov

Site-directed mutagenesis is a technique used to make specific, targeted changes to the DNA sequence of a gene, resulting in specific changes to the amino acid sequence of the expressed protein. neb.com This method is indispensable for studying the structure-function relationships of enzymes involved in CDP-ribitol synthesis, such as ISPD/CRPPA in humans or the TarI/TarJ complex in bacteria. brownlab.caoup.com

By altering amino acids in the proposed active site or substrate-binding pocket of an enzyme and then measuring the resulting enzyme activity, researchers can identify critical residues for catalysis and substrate recognition. For example, studies have confirmed that disease-causing missense mutations in the human ISPD gene result in an enzyme with reduced CDP-ribitol synthase activity. oup.com

In bacteria, crystallographic analysis of the S. aureus TarI and TarJ enzymes, combined with mutagenesis, has provided detailed molecular insights into the mechanism of CDP-ribitol synthesis. brownlab.ca These studies reveal the structural changes required for binding CTP and ribitol-5-phosphate and for catalysis, which can aid in the rational design of inhibitors against the wall teichoic acid biosynthesis pathway. brownlab.ca

Development and Application of Reporter Gene Assays for Pathway Activity Monitoring

Reporter gene assays are powerful molecular tools used to study the regulation of gene expression. thermofisher.comnih.gov In the context of the cytidine (B196190) diphosphate-ribitol (CDP-ribitol) pathway, these assays are instrumental in monitoring the activity of promoters for genes involved in its biosynthesis. This is particularly relevant for understanding how bacteria regulate the production of wall teichoic acid (WTA) and how mammalian cells control dystroglycan glycosylation. nih.govnih.govglycoforum.gr.jp

The fundamental principle involves linking a specific gene's regulatory sequence (promoter) to a reporter gene that produces an easily detectable protein. thermofisher.compromega.de When the promoter is active, it drives the transcription of the reporter gene, and the resulting protein product can be quantified. promega.de Common reporter genes include those encoding luciferase, beta-galactosidase, and green fluorescent protein (GFP). thermofisher.combmglabtech.com Luciferase-based systems are frequently employed due to their high sensitivity and wide dynamic range. nih.govpromegaconnections.com

In a typical application, a plasmid containing the promoter of a key CDP-ribitol pathway gene (e.g., tarI, tarJ, or ISPD) fused to a luciferase gene is introduced into cells. nih.govpromega.ro These cells are then subjected to various conditions or potential inhibitors. The activity of the pathway is inferred by measuring the luminescence produced by the luciferase enzyme. A decrease in luminescence would suggest that the specific condition or compound inhibits the promoter's activity, thereby downregulating the CDP-ribitol pathway. nih.govpromega.ro

For instance, researchers have used luciferase promoter reporter assays to study the regulation of late-stage polyribitol phosphate WTA biosynthesis in Staphylococcus aureus. nih.gov By fusing promoter fragments to a luciferase reporter plasmid, they can measure promoter activity under different growth conditions. nih.gov This approach can be adapted for high-throughput screening to identify small molecules that inhibit the WTA biosynthetic pathway, offering a pathway-specific method to discover new antibiotic candidates. nih.govtechnion.ac.il Dual-reporter assays, which use a second, constitutively expressed reporter for normalization, enhance the accuracy of these experiments by correcting for variables like transfection efficiency and cell viability. promega.depromegaconnections.com

In Vitro Enzymatic Reconstitution and Biochemical Characterization Assays

In vitro enzymatic reconstitution is a cornerstone technique for dissecting complex biochemical pathways by studying their individual components in a controlled, cell-free environment. This approach has been critical in elucidating the specific functions of enzymes involved in CDP-ribitol synthesis in both bacteria and mammals. nih.govnih.gov The process involves cloning, expressing, and purifying the enzymes of interest, then combining them with their putative substrates to observe the resulting chemical reactions. nih.govasm.org

In Staphylococcus aureus, the pathway for poly(ribitol phosphate) WTA biosynthesis has been successfully reconstituted in vitro. nih.govnih.gov This work clarified the roles of several "Tar" enzymes. For example, it was shown that TarI and TarJ work together as a functional CDP-ribitol synthase complex, converting ribulose 5-phosphate to CDP-ribitol. acs.orgresearchgate.net Similarly, the function of TarL as a bifunctional enzyme with both primase and polymerase activities for the ribitol phosphate chain was established through these methods. nih.gov

Biochemical characterization assays are performed in conjunction with reconstitution to determine the specific properties of each enzyme, such as substrate specificity, kinetic parameters (Km, kcat), and optimal reaction conditions (pH, temperature, metal ion requirements). asm.orgacs.org For example, the enzyme TarI from Streptococcus pneumoniae was biochemically characterized as a cytidylyltransferase that synthesizes CDP-ribitol from CTP and ribitol 5-phosphate. nih.gov Its crystal structure was solved with and without bound CDP, providing a rationale for its substrate specificity. nih.gov Likewise, studies on the human enzyme ISPD (isoprenoid synthase domain-containing protein) confirmed its function as a cytidylyltransferase that produces CDP-ribitol, the essential donor for the functional glycosylation of α-dystroglycan. glycoforum.gr.jpebi.ac.uk

These detailed biochemical studies provide definitive evidence of enzyme function and are essential for understanding the molecular basis of diseases caused by defects in the pathway, such as certain muscular dystrophies, and for designing specific enzyme inhibitors. ebi.ac.ukmdpi.com

Enzyme/ComplexOrganismFunctionSubstratesProduct
TarI/TarJ Staphylococcus aureusCDP-ribitol synthaseRibulose 5-phosphate, CTP, NADPHCDP-ribitol
Bcs1 Haemophilus influenzaeBifunctional CDP-ribitol synthase (reductase and cytidylyltransferase)Ribulose 5-phosphate, CTP, NADPHCDP-ribitol
TarI (spr1149) Streptococcus pneumoniaeRibitol-5-phosphate cytidylyltransferaseRibitol 5-phosphate, CTPCDP-ribitol
ISPD HumanD-ribitol-5-phosphate cytidylyltransferaseRibitol 5-phosphate, CTPCDP-ribitol
TarL Staphylococcus aureusRibitol-phosphate primase and polymeraseCDP-ribitol, Linker-P-P-UndPoly(ribitol phosphate)-P-P-Und
PCYT2 HumanEthanolamine-phosphate cytidylyltransferase, also shows CDP-glycerol synthase activityGlycerol-3-phosphate, CTPCDP-glycerol

Metabolic Labeling Strategies and Bioorthogonal Chemistry in Glycan Research

Metabolic labeling is a technique used to introduce a chemical reporter into a biomolecule of interest as it is being synthesized by a cell. mdpi.com When combined with bioorthogonal chemistry—chemical reactions that can occur inside living systems without interfering with native biochemical processes—it becomes a powerful strategy for visualizing and studying glycans, including polymers derived from CDP-ribitol like teichoic acids. mdpi.comwhiterose.ac.uk

The strategy involves feeding cells a modified version of a natural metabolic precursor. google.com This "unnatural" precursor contains a bioorthogonal functional group, such as an azide (B81097) or an alkyne. whiterose.ac.uk The cell's enzymes recognize the modified precursor and incorporate it into the target macromolecule. For studying teichoic acids, researchers have successfully used precursors like azido-modified choline (B1196258) or synthesized 1-azido-analogues of D-ribitol-5-phosphate. whiterose.ac.uknih.gov

Once the labeled glycan is synthesized and displayed on the cell surface, the bioorthogonal handle is used for detection. A probe molecule containing a complementary functional group and a fluorescent tag is added to the cells. nih.gov A highly specific and efficient "click chemistry" reaction, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), covalently attaches the fluorescent probe to the metabolically incorporated reporter. nih.gov This allows for the direct visualization of newly synthesized glycans using fluorescence microscopy, enabling studies of their localization and dynamics with high spatial and temporal resolution. nih.govresearchgate.net

This methodology has been applied to study the insertion of teichoic acids into the cell wall of Streptococcus pneumoniae. nih.gov By using a one-pot, two-step approach with azido-choline and a DIBO-linked fluorophore, researchers could perform pulse-chase experiments revealing that teichoic acid and peptidoglycan synthesis are largely concurrent processes. nih.gov These chemical tools are invaluable for interrogating glycan biosynthesis and function in their native cellular context. whiterose.ac.ukresearchgate.net

Metabolic PrecursorBioorthogonal HandleBioorthogonal ReactionApplication
Azido-choline AzideStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Labeling teichoic acids in S. pneumoniae
Propargyl-choline AlkyneCopper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Labeling teichoic acids in S. pneumoniae
1-Azido-D-ribitol-5-phosphate analogues AzideClick Chemistry (e.g., SPAAC)Probes for in vitro enzyme assays and in vivo glycan labeling
Azidoacetyl modified sialic acids AzideStaudinger Ligation or Click ChemistryStudying sialoglycan expression and trafficking

Establishment and Utilization of Animal and Cellular Models for Pathway Perturbation Studies

To understand the physiological and pathological roles of the CDP-ribitol pathway, researchers rely on cellular and animal models where the pathway is intentionally perturbed. These models are crucial for investigating the consequences of either pathway inhibition, as in the case of bacterial infections, or genetic defects, as seen in human dystroglycanopathies. ru.nlplos.orgnih.gov

Cellular Models: A variety of cultured cell lines are used to study the CDP-ribitol pathway at a molecular level.

Bacterial Adhesion/Invasion Models: Human cell lines like Caco-2 (intestinal epithelial) and human corneal epithelial cells (HCECs) are used to study the role of WTA in bacterial pathogenesis. nih.govfrontiersin.org For example, inhibiting WTA synthesis in S. aureus has been shown to reduce its adhesion to Caco-2 cells. frontiersin.org

Genetic Knockout/Knock-in Models: Modern gene-editing techniques like CRISPR/Cas9 are used to create knockout (KO) cell lines that lack specific enzymes in the pathway. nih.gov HEK293 (human embryonic kidney) and HAP1 (human haploid) cells with a knockout of the ISPD gene are invaluable for studying the biosynthesis of α-dystroglycan and for testing potential therapies, such as CDP-ribitol supplementation. ru.nlnih.gov These models demonstrate that CDP-ribitol levels are directly dependent on ISPD. ru.nl

Animal Models: Animal models, primarily mice, allow for the study of the CDP-ribitol pathway in the context of a whole organism, which is essential for understanding disease progression and testing therapeutic interventions.

Infection Models: Mice are used to model S. aureus infections, such as skin abscesses. plos.org Studies using these models have shown that S. aureus strains unable to produce WTA are less virulent and less capable of colonizing host tissues. technion.ac.ilplos.org

Dystroglycanopathy Models: Conditional knockout mouse models have been generated where the Ispd gene is selectively deleted in specific tissues, like skeletal muscle. nih.gov These mice exhibit severe muscular dystrophy, mirroring the human disease, and show a pathogenic reduction in CDP-ribitol levels. nih.gov These models have been instrumental in providing proof-of-concept for therapies, including AAV-mediated gene replacement and the administration of CDP-ribitol prodrugs, which were shown to rescue the disease phenotype. glycoforum.gr.jpnih.gov They are also used to test the efficacy of metabolic interventions, such as supplementation with ribitol. mdpi.comelifesciences.org

These models provide powerful platforms for dissecting the complex roles of CDP-ribitol and for the preclinical development of new therapeutic strategies. nih.govembopress.org

Model TypeSpecific ModelPathway StudiedKey Findings
Cellular HEK293 & HAP1 ISPD KnockoutMammalian α-dystroglycan glycosylationISPD is essential for CDP-ribitol synthesis; loss leads to defective glycosylation. ru.nlnih.gov
Cellular Caco-2 & HCECBacterial WTA in host-pathogen interactionWTA is important for S. aureus adhesion and invasion. nih.govfrontiersin.org
Animal Mouse Skin Abscess ModelBacterial WTA in S. aureus virulenceWTA is a key factor in the formation of skin abscesses. plos.org
Animal Muscle-specific Ispd Knockout MouseMammalian dystroglycanopathyLoss of ISPD in muscle causes severe muscular dystrophy; gene or prodrug therapy can rescue pathology. nih.gov
Animal FKRP Mutant MouseMammalian dystroglycanopathyRibitol supplementation can partially restore α-dystroglycan glycosylation. mdpi.comelifesciences.org

Future Research Directions and Unresolved Questions

Comprehensive Elucidation of Ribitol (B610474) 5-Phosphate Biosynthetic Pathways in Mammalian Systems

While the synthesis of CDP-ribitol from CTP and ribitol 5-phosphate (Rbo5P) by the enzyme isoprenoid synthase domain-containing protein (ISPD) has been established, the complete biosynthetic pathway of Rbo5P in mammals remains largely unknown. nih.govoup.com In bacteria, CDP-ribitol is synthesized from CTP and Rbo5P by the TarI enzyme, which is homologous to human ISPD. nih.govoup.com The prevailing hypothesis is that Rbo5P is generated from the pentose (B10789219) phosphate (B84403) pathway (PPP), likely from ribose-5-phosphate (B1218738) through the action of an aldose reductase. elifesciences.org Studies have shown that supplementation with ribitol or its precursor, ribose, can increase the levels of Rbo5P and CDP-ribitol, supporting the involvement of the PPP. elifesciences.orgglycoforum.gr.jpnih.gov However, the specific enzymes and regulatory mechanisms governing this conversion in mammalian cells are yet to be definitively identified. Further research is needed to fully map out this pathway, which will be critical for understanding the regulation of α-dystroglycan glycosylation and for developing effective therapeutic strategies for related dystroglycanopathies. nih.gov

Identification of Novel CDP-Ribitol Dependent Glycoconjugates Beyond Teichoic Acids and Dystroglycan

The known roles of CDP-ribitol are primarily as a donor substrate for the synthesis of teichoic acids in Gram-positive bacteria and for the glycosylation of α-dystroglycan in mammals. glycoforum.gr.jpnih.gov In bacteria, wall teichoic acids (WTAs) are assembled using CDP-ribitol synthesized by TarI and TarJ. nih.govbiorxiv.org In mammals, fukutin (FKTN) and fukutin-related protein (FKRP) sequentially transfer ribitol phosphate from CDP-ribitol to α-dystroglycan. researchgate.netresearchgate.netnih.gov Given the existence of this dedicated biosynthetic pathway in mammals, it is plausible that CDP-ribitol may be utilized for the modification of other glycoproteins or glycoconjugates beyond α-dystroglycan. The identification of such novel glycoconjugates would significantly broaden our understanding of the biological functions of CDP-ribitol and ribitol-phosphate modifications in mammalian physiology and disease. Future studies employing advanced analytical techniques are warranted to explore this possibility.

Unraveling Complex Regulatory Networks Controlling CDP-Ribitol Homeostasis and Flux

The maintenance of appropriate intracellular levels of CDP-ribitol is crucial for normal cellular function. However, the complex regulatory networks that govern its homeostasis and metabolic flux are not well understood. In bacteria, the synthesis of teichoic acids, which utilize CDP-ribitol, is part of the broader process of cell wall homeostasis. oup.com In mammals, the availability of CDP-ribitol directly impacts the functional glycosylation of α-dystroglycan. ahajournals.org Overexpression of ISPD has been shown to increase CDP-ribitol levels, particularly when supplemented with exogenous ribitol, suggesting that ISPD expression can be a limiting factor. nih.gov This highlights a potential synergistic relationship between enzymatic capacity and substrate availability. Further research is needed to elucidate the transcriptional, translational, and allosteric mechanisms that regulate the enzymes involved in CDP-ribitol synthesis and utilization. Understanding these regulatory networks is essential for developing strategies to modulate CDP-ribitol levels for therapeutic benefit in conditions like dystroglycanopathies. arxiv.org

Exploration of CDP-Ribitol Pathway Enzymes as Promising Targets for Antimicrobial Development

The enzymes involved in the bacterial CDP-ribitol pathway represent attractive targets for the development of novel antimicrobial agents. The teichoic acid biosynthetic pathway, which is dependent on CDP-ribitol, is essential for the viability and pathogenesis of many Gram-positive bacteria, including notorious pathogens. nih.gov Since the enzymes in this pathway are generally absent in humans, inhibitors targeting them would be expected to have high specificity and low toxicity. esrf.fr For instance, enzymes like TarI and TarJ, responsible for CDP-ribitol synthesis in bacteria, are potential targets. nih.govbiorxiv.organnualreviews.org Developing inhibitors against these enzymes could disrupt cell wall integrity, leading to bacterial cell death or increased susceptibility to other antibiotics. This strategy holds promise for combating antibiotic resistance, a growing global health crisis. esrf.fr

Mechanistic Dissection of Exogenous Metabolite (e.g., ribitol, ribose) Influence on Endogenous CDP-Ribitol Levels and Glycosylation in Disease Models

Studies have demonstrated that the administration of exogenous metabolites like ribitol and ribose can increase endogenous levels of CDP-ribitol and rescue defective α-dystroglycan glycosylation in certain disease models. elifesciences.orgnih.gov Oral administration of ribitol to FKRP mutant mice led to increased levels of ribitol-5-phosphate and CDP-ribitol in muscle tissues, resulting in improved muscle function. nih.gov Similarly, ribitol and ribose supplementation in cultured cells from patients with ISPD mutations partially restored α-dystroglycan glycosylation. elifesciences.orgresearchgate.net However, the therapeutic effect can be dependent on the specific mutation. elifesciences.org The precise mechanisms by which these exogenous metabolites are taken up by cells, converted to CDP-ribitol, and utilized by the glycosylation machinery require further investigation. A deeper understanding of these processes, including the pharmacokinetics of these metabolites, will be crucial for optimizing dosage and delivery strategies for potential therapies. nih.gov

Development of Advanced Chemical Probes and Tools for Targeted CDP-Ribitol Pathway Interrogation

To further investigate the CDP-ribitol pathway, the development of advanced chemical probes and tools is essential. These tools would enable researchers to specifically track the synthesis, transport, and incorporation of CDP-ribitol and its derivatives in living cells and organisms. For example, activity-based probes could be designed to target and label specific enzymes in the pathway, allowing for their visualization and functional characterization. uu.nl The synthesis of analogues of D-ribitol-5-phosphate, such as those with azido (B1232118) groups, is a step in this direction, providing metabolic labeling probes for in vitro and in vivo studies. whiterose.ac.uk Such probes could be used to identify new CDP-ribitol-dependent glycoconjugates, monitor pathway flux under different physiological and pathological conditions, and screen for small molecule modulators of the pathway. The development of these sophisticated chemical tools will be instrumental in answering the many remaining questions surrounding the biology of CDP-ribitol.

Q & A

Q. What enzymatic pathways are involved in CDP-ribitol synthesis in Gram-positive bacteria?

CDP-ribitol is synthesized via a two-step pathway in bacteria such as Streptococcus pneumoniae. First, ribulose 5-phosphate is reduced to ribitol 5-phosphate by the NADPH-dependent enzyme TarJ. Second, TarI (a cytidylyl transferase) catalyzes the transfer of a cytidylyl group from CTP to ribitol 5-phosphate, forming CDP-ribitol. Structural studies of TarI (PDB 2VSI) reveal conserved residues critical for substrate binding, including R13 and K19, which coordinate phosphate groups . CDP-ribitol then serves as a precursor for teichoic acids in bacterial cell walls .

Q. How was CDP-ribitol first identified in biological systems?

CDP-ribitol was initially isolated from Lactobacillus arabinosus in the 1950s using chromatography and enzymatic assays. Researchers identified its role in synthesizing poly(ribitol phosphate) polymers, a component of bacterial cell walls, by tracking phosphorus-containing metabolites and enzymatic activity in cell extracts .

Q. What is the structural configuration of the ribitol phosphate moiety in CDP-ribitol?

Early X-ray crystallography and chemical degradation studies confirmed that the ribitol phosphate in CDP-ribitol adopts the L-1-phosphate configuration. This stereochemistry is critical for its recognition by bacterial transferases during teichoic acid synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in CDP-ribitol’s role in α-dystroglycan glycosylation across cell models and in vivo systems?

Discrepancies arise due to tissue-specific substrate availability and enzyme kinetics. Methodological approaches include:

  • LC-MS quantification of CDP-ribitol levels in patient-derived fibroblasts and muscle biopsies to assess tissue-specific deficits .
  • Ribitol supplementation assays to determine if CDP-ribitol synthesis is rate-limiting in different cell types (e.g., ISPD-deficient fibroblasts vs. muscle cells) .
  • Ex vivo blood cell incubations with ribitol or ribose to predict patient-specific therapeutic responses .

Q. How to design experiments to study the substrate specificity of CDP-ribitol synthases (e.g., ISPD)?

  • Structural analysis : Solve crystal structures of ISPD with bound substrates (CTP and ribitol 5-phosphate) to identify active-site residues. Comparative studies with bacterial TarI (PDB 2VSI) can highlight conserved motifs .
  • Site-directed mutagenesis : Target conserved residues (e.g., R13, K19, D183) identified via sequence alignments (PROMALS3D) to test their roles in catalysis .
  • Enzyme kinetics : Measure Km and Vmax for mutant enzymes using radiometric assays with <sup>14</sup>C-labeled CTP .

Q. What methods are available to detect and quantify CDP-ribitol in complex biological samples?

  • Liquid chromatography-mass spectrometry (LC-MS) : Optimized protocols enable sensitive detection in human tissues (e.g., skeletal muscle, blood) with limits of quantification (LOQ) <1 pmol/mg protein .
  • Isotope tracing : Use <sup>13</sup>C-labeled ribitol to track incorporation into CDP-ribitol and downstream glycans in cell cultures .

Q. How can CRISPR/Cas9 or RNAi models elucidate CDP-ribitol’s role in glycosylation disorders?

  • ISPD knockout cells : Use CRISPR/Cas9 to delete ISPD in HEK293 cells, then rescue glycosylation defects by adding exogenous CDP-ribitol .
  • FKRP mutant mice : Cross FKRP<sup>P448L</sup> mice with ISPD-overexpressing lines to test if elevated CDP-ribitol restores α-dystroglycan function .

Q. What experimental strategies address challenges in studying CDP-ribitol’s instability during extraction?

  • Acid hydrolysis controls : Compare CDP-ribitol levels in samples treated with/without acid to account for phosphodiester cleavage artifacts .
  • Rapid freezing : Snap-freeze tissues in liquid nitrogen to minimize enzymatic degradation during processing .

Data Interpretation and Contradictions

Q. How to reconcile conflicting reports on ribitol supplementation efficacy in muscular dystrophy models?

Variability stems from differences in:

  • Mutation severity : Partially functional FKRP mutants respond better to ribitol than null alleles .
  • Tissue permeability : Ribitol uptake efficiency varies between muscle and fibroblasts .
  • Experimental validation : Use LC-MS to confirm CDP-ribitol levels post-treatment and correlate with α-dystroglycan glycosylation (e.g., IIH6 antibody staining) .

Q. Why do some bacterial cytidylyl transferases show broad substrate specificity while others are highly selective?

Structural studies (e.g., TarI vs. CobY) reveal that substrate specificity is governed by:

  • Active-site geometry : Hydrophobic pockets in TarI accommodate ribitol 5-phosphate but exclude bulkier substrates .
  • Conserved motifs : Residues like D183 in TarI stabilize the transition state via hydrogen bonding .

Key Methodological Tables

Q. Table 1. Enzymes Involved in CDP-Ribitol Metabolism

EnzymeOrganismFunctionKey Residues/FeaturesReference
TarI (cytidylyl transferase)S. pneumoniaeCDP-ribitol synthesisR13, K19, D183
ISPDHumanCDP-ribitol synthaseNAD<sup>+</sup>-binding domain
FKRPHumanRibitol 5-phosphate transferaseTransmembrane domain

Q. Table 2. Analytical Methods for CDP-Ribitol

MethodApplicationSensitivityLimitationsReference
LC-MSQuantification in tissues<1 pmol/mg proteinRequires specialized columns
X-ray crystallographyEnzyme-substrate complexesAtomic resolutionRequires pure protein
Radiolabeled assaysEnzyme kineticsHigh specificityRadioactive waste disposal

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.